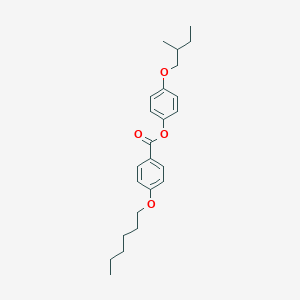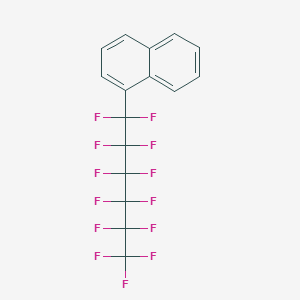
1-(Tridecafluorohexyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tridecafluorohexyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tridecafluorohexyl group. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tridecafluorohexyl)naphthalene typically involves the reaction of naphthalene with a tridecafluorohexyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tridecafluorohexyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the naphthalene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
Substitution: Products include halogenated naphthalenes, nitronaphthalenes, and sulfonated derivatives.
Oxidation: Major products are naphthoquinones and phthalic anhydride.
Reduction: Reduced products include dihydronaphthalenes and tetrahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
1-(Tridecafluorohexyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 1-(Tridecafluorohexyl)naphthalene involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The tridecafluorohexyl group imparts hydrophobicity and chemical stability, allowing the compound to interact with hydrophobic regions of biomolecules or materials. The naphthalene ring can participate in π-π interactions, enhancing its binding affinity to aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoronaphthalene
- 1-Chloronaphthalene
- 1-Bromonaphthalene
- 1-Iodonaphthalene
Uniqueness
1-(Tridecafluorohexyl)naphthalene is unique due to its long fluorinated chain, which imparts exceptional chemical resistance and low surface energy compared to other halogenated naphthalenes. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.
Eigenschaften
CAS-Nummer |
93697-17-7 |
|---|---|
Molekularformel |
C16H7F13 |
Molekulargewicht |
446.20 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)naphthalene |
InChI |
InChI=1S/C16H7F13/c17-11(18,10-7-3-5-8-4-1-2-6-9(8)10)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h1-7H |
InChI-Schlüssel |
QQYGCXVOZCUYBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




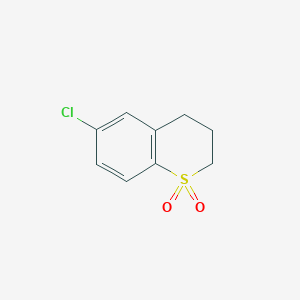


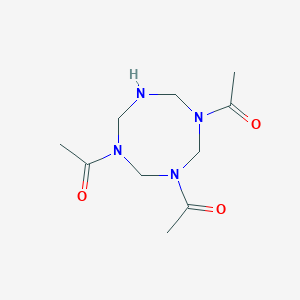
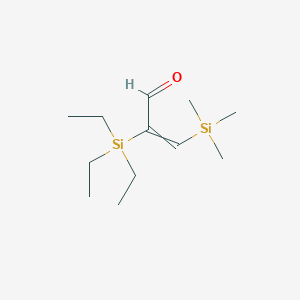

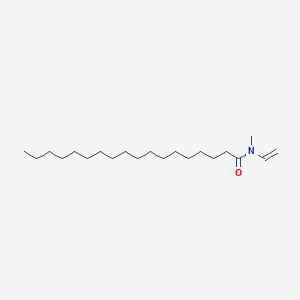

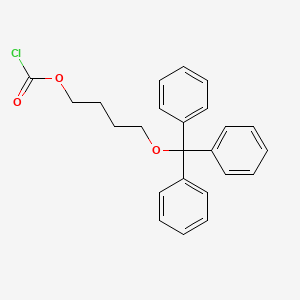
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
